An In-depth Technical Guide to HO-PEG15-OH: Properties and Applications in Drug Development
An In-depth Technical Guide to HO-PEG15-OH: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of HO-PEG15-OH, a polyethylene glycol (PEG) derivative with 15 repeating ethylene glycol units. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and materials science.
Core Properties of HO-PEG15-OH and Related Compounds
HO-PEG15-OH, also known as polyethylene glycol with 15 repeating units, is a water-soluble, biocompatible polymer. Its properties can vary slightly depending on whether it is a discrete (monodisperse) compound or a polydisperse mixture with an average of 15 ethylene glycol units. For the purpose of this guide, we will consider data for both discrete PEG15 and the closely related polydisperse PEG 600, which has an average of approximately 13 ethylene oxide units.[1]
The terminal hydroxyl groups (-OH) on both ends of the polymer chain provide reactive sites for further chemical modification, making it a versatile tool in various biomedical applications.[2] The ethylene glycol units contribute to the hydrophilicity and solubility of the molecule in aqueous environments.[2]
Physicochemical Data
The following table summarizes the key quantitative data for discrete HO-PEG15-OH and the closely related PEG 600.
| Property | Value (Discrete HO-PEG15-OH) | Value (PEG 600 - Polydisperse) | Unit |
| Molecular Formula | C28H58O15 | H(OCH2CH2)nOH; n ≈ 13 | - |
| Molecular Weight | 634.8 | 570 - 630 | g/mol |
| Purity | >97% | - | % |
| Appearance | - | Colorless to slightly yellowish liquid or semi-solid | - |
| Density (at 20°C) | - | 1.13 | g/cm³ |
| Melting Point | - | 17 - 22 | °C |
| Boiling Point | - | >200 | °C |
| pH (100 g/L in H₂O at 20°C) | - | 5 - 7 | - |
| Solubility | - | Readily soluble in water, ethanol, acetone, glycols, and chloroform; insoluble in ether, paraffin, oils, and fats. | - |
| Vapor Pressure (at 20°C) | - | <0.1 | hPa |
| Flash Point | - | 260 | °C |
| Hydroxyl Value | - | 178 - 197 | mg KOH/g |
Data for discrete HO-PEG15-OH is sourced from BroadPharm.[2] Data for PEG 600 is compiled from various sources.
Applications in Research and Drug Development
The unique properties of HO-PEG15-OH make it a valuable component in various research and drug development applications. Its biocompatibility, non-immunogenicity, and solubility are key advantages.
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Bioconjugation (PEGylation): The terminal hydroxyl groups can be activated to conjugate with proteins, peptides, and small molecules. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their hydrodynamic size, solubility, and stability, while reducing immunogenicity and renal clearance.
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Drug Delivery: As a component of drug delivery systems, HO-PEG15-OH can be used as a linker to attach drugs to targeting ligands or to form the hydrophilic shell of nanoparticles, liposomes, and micelles. This hydrophilic corona helps to prevent opsonization and clearance by the reticuloendothelial system, leading to prolonged circulation times.
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Surface Modification: Surfaces of medical devices, implants, and diagnostic tools can be modified with HO-PEG15-OH to reduce non-specific protein adsorption and improve biocompatibility.
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Tissue Engineering: PEG-based hydrogels are widely used as scaffolds in tissue engineering due to their biocompatibility and ability to support cell growth.
Experimental Protocols
Below are representative methodologies for key experiments involving HO-PEG15-OH and similar PEGs.
Activation of Terminal Hydroxyl Groups for Bioconjugation
To conjugate HO-PEG15-OH to other molecules, the terminal hydroxyl groups must first be activated. A common method is tosylation.
Materials:
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HO-PEG15-OH
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Tosyl chloride (TsCl)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Stir plate and magnetic stir bar
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Round bottom flask
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Ice bath
Procedure:
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Dissolve HO-PEG15-OH in a minimal amount of anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Add an excess of anhydrous pyridine to the solution.
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Slowly add a molar excess of tosyl chloride (typically 1.5-2 equivalents per hydroxyl group) to the stirring solution.
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Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding cold water.
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Extract the product with DCM.
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Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG.
Formulation of PEGylated Liposomes for Drug Delivery
This protocol describes the preparation of liposomes with a PEGylated surface for enhanced stability and circulation time.
Materials:
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Phospholipids (e.g., DSPC, Cholesterol)
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DSPE-PEG(15) (a lipid-PEG conjugate where PEG15 is attached to a lipid anchor)
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Drug to be encapsulated
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Chloroform
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Hydration buffer (e.g., PBS)
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Rotary evaporator
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the phospholipids, cholesterol, and DSPE-PEG(15) in chloroform in a round bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
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Dry the film under vacuum for at least 2 hours to remove any residual solvent.
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Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This is done by adding the buffer and gently agitating the flask at a temperature above the phase transition temperature of the lipids.
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The resulting multilamellar vesicles are then subjected to extrusion through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a uniform size.
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Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the application of HO-PEG15-OH.
Caption: Workflow for the activation and conjugation of HO-PEG15-OH to a protein.
Caption: Process flow for the formulation of PEGylated liposomes for drug delivery.
